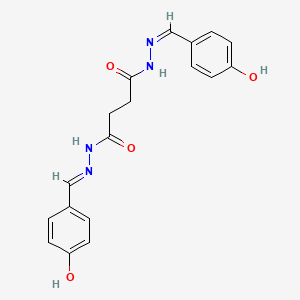
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide, also known as DBHB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBHB belongs to the class of Schiff bases, which are compounds that contain a carbon-nitrogen double bond that is connected to an imine group. Schiff bases have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. For example, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for cancer treatment. However, there are also several limitations to its use in lab experiments. For example, N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide is relatively unstable and can degrade over time, which may affect its potency. It is also insoluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide. One area of interest is in the development of more stable analogs of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide that retain its potent cytotoxic activity. Another area of interest is in the development of new drug delivery systems that can improve the solubility and bioavailability of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide and to identify its molecular targets in cancer cells.
Métodos De Síntesis
The synthesis of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide involves the reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 2-pyridinecarbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using various techniques such as recrystallization or chromatography. The yield of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide can range from 50% to 90%, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. N'-(3,5-dibromo-2-hydroxybenzylidene)-2-pyridinecarbohydrazide has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-9-5-8(12(19)10(15)6-9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMJGQUKCMEYAI-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)






![2-(1H-benzimidazol-5-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)
![1-(4-butylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6068831.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6068833.png)
![2-[4-benzyl-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6068837.png)
![3-(1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6068859.png)
